Serlopitant

Receptor Pharmacology Binding Kinetics Target Engagement

Achieve experimental reproducibility with Serlopitant, the only NK1 antagonist validated in Phase 2/3 pruritus trials to demonstrate significant anti-pruritic efficacy in a meta-analysis. Its >90% target occupancy, high CNS exposure, and distinct pharmacological profile distinguish it from other NK1 antagonists (e.g., aprepitant), eliminating inter-compound variability and ensuring data integrity. Source the exact compound referenced in peer-reviewed studies to accelerate your neurokinin-pathway research.

Molecular Formula C29H28F7NO2
Molecular Weight 555.5 g/mol
CAS No. 860642-69-9
Cat. No. B1681636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerlopitant
CAS860642-69-9
SynonymsVPD-737;  VPD737;  VPD 737;  MK-0594;  MK 0594;  MK0594;  Serlopitant.
Molecular FormulaC29H28F7NO2
Molecular Weight555.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2CCC3CN(CC3C2C4=CC=C(C=C4)F)C5=CC(=O)CC5
InChIInChI=1S/C29H28F7NO2/c1-16(19-10-20(28(31,32)33)12-21(11-19)29(34,35)36)39-26-9-4-18-14-37(23-7-8-24(38)13-23)15-25(18)27(26)17-2-5-22(30)6-3-17/h2-3,5-6,10-13,16,18,25-27H,4,7-9,14-15H2,1H3/t16-,18-,25-,26+,27+/m1/s1
InChIKeyFLNYCRJBCNNHRH-OIYLJQICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Serlopitant (CAS 860642-69-9): Procurement-Grade NK1 Antagonist with Defined Preclinical and Clinical Profile


Serlopitant (also known as VPD-737 and MK-0594) is a small-molecule, potent, and selective antagonist of the neurokinin-1 (NK1) receptor [1][2]. With a molecular formula of C29H28F7NO2 and a molecular weight of 555.53 g/mol, the compound features a hydroisoindoline core with five stereocenters and is brain-penetrant [3][4]. It is categorized as a neurokinin receptor antagonist with primary investigational focus in pruritus (itch) associated with various dermatological conditions including prurigo nodularis, psoriasis, and chronic pruritus of unknown origin, as evidenced by multiple Phase 2 and Phase 3 clinical trials [2][5]. Serlopitant is supplied as a research-use compound with defined storage parameters for maintaining stability.

Why Generic NK1 Antagonists Cannot Substitute for Serlopitant: A Case for Specific Procurement


Procurement of a generic NK1 antagonist based solely on class membership introduces significant scientific and logistical risk due to substantial inter-compound variability in key parameters. These differences are not merely nominal but directly impact experimental reproducibility and clinical relevance. For instance, Serlopitant exhibits a favorable pharmacology profile distinct from the approved NK1 antagonist aprepitant [1]. Furthermore, direct comparator studies show divergent clinical efficacy; a meta-analysis concluded that while Serlopitant demonstrates reasonable anti-pruritic effectiveness, aprepitant shows no significant difference from placebo in improving pruritus scores [2][3]. Similarly, other NK1 antagonists like tradipitant have failed to demonstrate efficacy in reducing pruritus in controlled trials for atopic dermatitis [4]. Therefore, substituting Serlopitant with a structurally or pharmacologically distinct NK1 antagonist could invalidate study outcomes and compromise data integrity, underscoring the critical need for compound-specific sourcing.

Serlopitant (CAS 860642-69-9): Quantitative Differentiation Guide for Scientific Procurement


Comparative Binding Affinity and Receptor Occupancy Profile of Serlopitant

Serlopitant demonstrates potent and selective binding to the NK1 receptor, a key target in pruritus and inflammation. While direct head-to-head Ki data against all comparators is not uniformly available in a single public source, cross-study comparable data and class-level inference establish a differentiated profile. Serlopitant achieves >90% central nervous system (CNS) NK1 receptor occupancy at the clinically relevant dose of 5 mg, a level of target engagement not consistently reported for other NK1 antagonists [1]. Furthermore, its pharmacology is noted to be more favorable than that of the approved NK1 antagonist aprepitant [2]. This combination of high potency and efficient CNS target engagement is a key differentiator.

Receptor Pharmacology Binding Kinetics Target Engagement

Divergent Clinical Efficacy in Pruritus: A Meta-Analysis of Serlopitant vs. Aprepitant

A systematic review and meta-analysis of randomized controlled trials provides direct comparative evidence on the efficacy of NK1 antagonists in treating pruritus. The analysis demonstrates a clear divergence in outcomes. Serlopitant treatment showed reasonable anti-pruritic effectiveness, with a statistically significant odds ratio for achieving a 4-point improvement on itch numeric rating scales (NRS) or visual analog scales (VAS). In contrast, aprepitant showed no significant difference from placebo in improving pruritus VAS scores [1]. This head-to-head (via meta-analysis) comparison is critical for selecting an NK1 antagonist with a positive efficacy signal in this indication.

Clinical Pharmacology Dermatology Pruritus Meta-Analysis

Efficacy of Serlopitant in Prurigo Nodularis: A Placebo-Controlled Clinical Trial

A specific Phase 2 clinical trial investigated the efficacy of Serlopitant in patients with prurigo nodularis (PN), a condition characterized by intensely itchy nodules. The study provides quantitative data on the compound's ability to reduce itch in this specific dermatological condition. Serlopitant treatment led to a statistically significant reduction in pruritus compared to placebo, as measured by the Worst Itch Numeric Rating Scale (WI-NRS) [1]. This provides condition-specific evidence of efficacy, which is a critical factor for procurement in dermatology-focused research.

Dermatology Prurigo Nodularis Phase 2 Clinical Trial

High-Value Application Scenarios for Serlopitant (CAS 860642-69-9) in Research and Development


Investigational Studies of Pruritus in Chronic Dermatological Conditions

Serlopitant is a highly suitable candidate for research programs investigating the neurokinin pathway in chronic pruritus associated with conditions like prurigo nodularis, psoriasis, and atopic dermatitis. The compound's defined efficacy in Phase 2 trials for prurigo nodularis [1], combined with its positive meta-analysis outcome for general anti-pruritic effect [2], provides a strong rationale for its use as a tool compound in preclinical models and early-phase clinical studies. Researchers can leverage the existing quantitative clinical data on itch reduction to design follow-on studies, explore combination therapies, or investigate novel biomarkers of response.

Comparative Pharmacology Studies of NK1 Receptor Antagonists

Due to the observed divergence in clinical efficacy between Serlopitant and other NK1 antagonists like aprepitant [1], Serlopitant serves as an essential comparator in pharmacological studies aiming to dissect the nuances of NK1 receptor antagonism. Research projects investigating biased agonism, receptor trafficking, or tissue-specific effects of NK1 blockade would benefit from including Serlopitant to understand its unique profile, which is characterized by high CNS penetrance and >90% target occupancy at clinical doses [2]. Such studies are crucial for understanding why not all NK1 antagonists are therapeutically equivalent.

Preclinical Models of Neurogenic Inflammation and Pain

The well-documented brain penetrance and high target engagement of Serlopitant make it a valuable tool for exploring the role of central NK1 receptors in neurogenic inflammation and pain pathways. Preclinical research using established animal models of chronic pain, stress-induced hyperalgesia, or neuroinflammatory diseases can utilize Serlopitant to dissect the contribution of substance P/NK1 signaling to disease pathology. The compound's established potency and selectivity profile supports its use in generating reproducible and interpretable data in these complex biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Serlopitant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.